![molecular formula C7H4N2OS B13654310 Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
Thieno[2,3-d]pyridazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyridazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyridazine-3-carbaldehyde typically involves the formation of the thieno[2,3-d]pyridazine core followed by the introduction of the carbaldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable dicarbonyl compound can yield the thieno[2,3-d]pyridazine core, which can then be further functionalized to introduce the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions followed by purification steps to isolate the desired product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol. Substitution reactions can introduce various functional groups into the thieno[2,3-d]pyridazine core, leading to a diverse array of derivatives.
Scientific Research Applications
Thieno[2,3-d]pyridazine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene and pyridazine rings can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyridazine: Another isomeric form with different electronic properties and stability.
Pyridazine: A simpler structure with two adjacent nitrogen atoms, commonly used in medicinal chemistry.
Thieno[3,2-c]pyridazine: A related compound with a different fusion pattern, leading to distinct chemical and physical properties.
Uniqueness
Thieno[2,3-d]pyridazine-3-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
thieno[2,3-d]pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H |
InChI Key |
BTUBHYWQVYSSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=N1)SC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



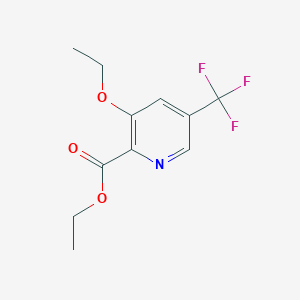
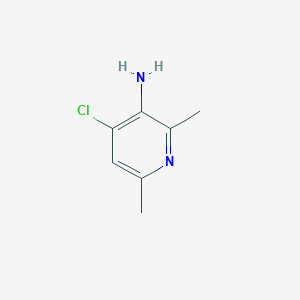

![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)

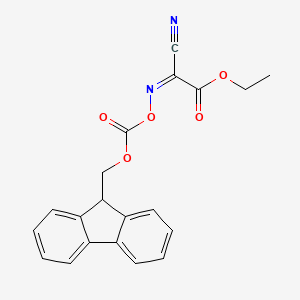
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
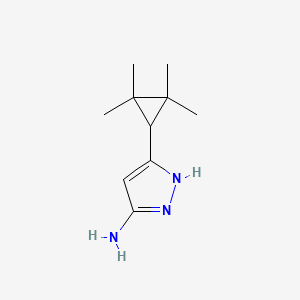
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
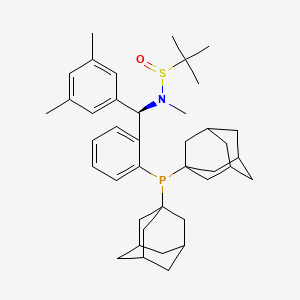
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
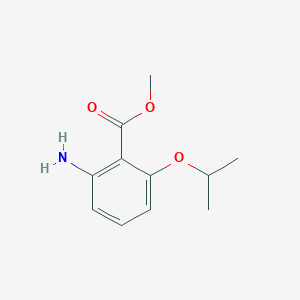
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
